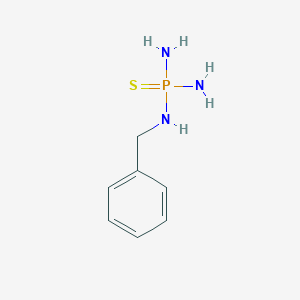
2,4-Dichloro-6-fluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-fluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H3Cl2FS. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a thiol group attached to a benzene ring. It is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by thiolation. One common method includes the reaction of 2,4-dichloro-6-fluorobenzene with thiourea under acidic conditions to introduce the thiol group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-fluorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of dehalogenated or sulfide derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-6-fluorobenzenethiol is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: Potential use in developing pharmaceuticals due to its unique reactivity.
Industry: Used in the production of specialty chemicals and materials, such as functionalized polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-fluorobenzenethiol involves its interaction with nucleophiles and electrophiles due to the presence of halogen atoms and the thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The halogen atoms can participate in various substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzenethiol: Similar structure but lacks the fluorine atom.
4-Fluorothiophenol: Contains a fluorine atom and a thiol group but lacks chlorine atoms.
2,4-Dichloro-6-fluoroquinoline: Contains similar halogen atoms but has a quinoline structure instead of a benzene ring.
Uniqueness
2,4-Dichloro-6-fluorobenzenethiol is unique due to the combination of chlorine, fluorine, and thiol groups on a benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
1242339-24-7 |
|---|---|
Formule moléculaire |
C6H3Cl2FS |
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
2,4-dichloro-6-fluorobenzenethiol |
InChI |
InChI=1S/C6H3Cl2FS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |
Clé InChI |
LJMZYTYNKKXQJV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)S)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)

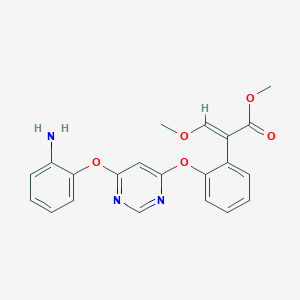
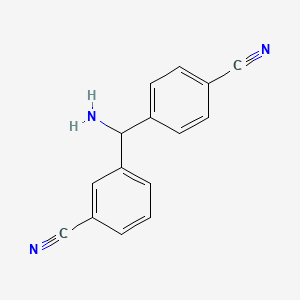
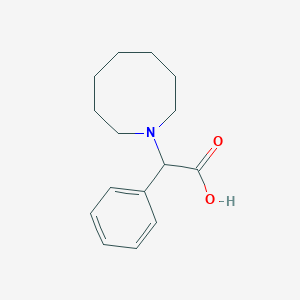


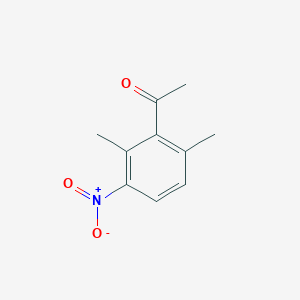
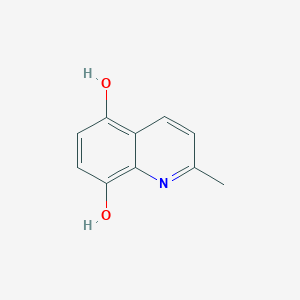


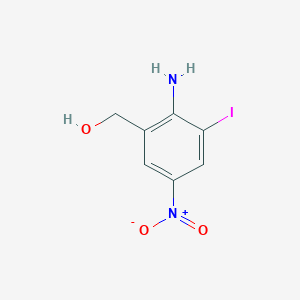
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
